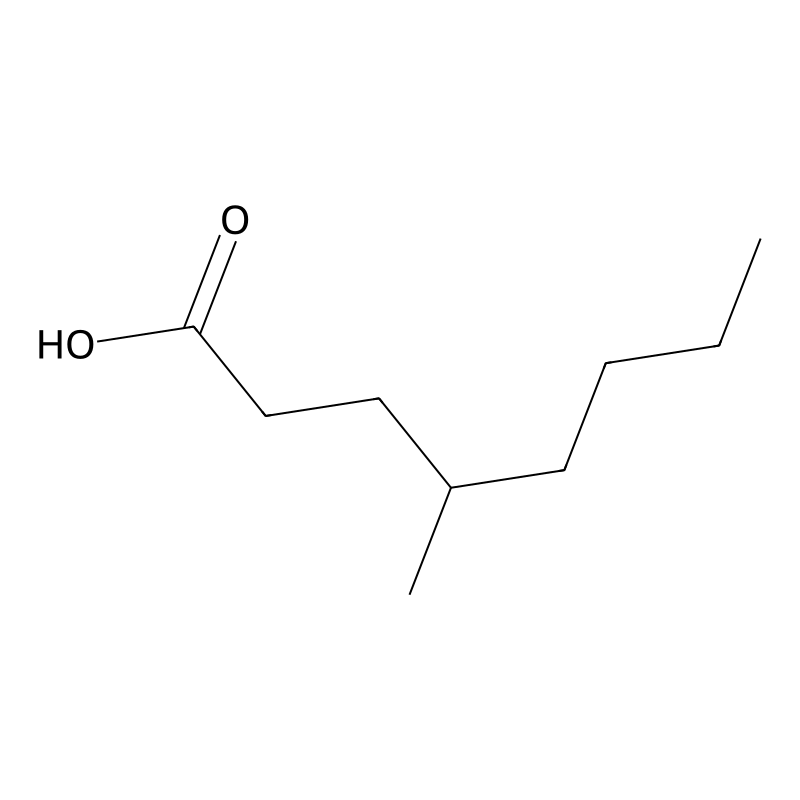

4-Methyloctanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analysis and Detection:

4-Methyloctanoic acid, also known as hircinoic acid, is a medium-chain fatty acid of interest in scientific research due to its presence in various biological samples. Researchers have developed methods for its analysis and detection to understand its distribution and potential roles in different contexts. One study described a novel method for quantifying 4-methyloctanoic acid and other related fatty acids in mutton using a technique called hollow fiber supported liquid membrane extraction coupled with gas chromatography []. This method allowed for sensitive and selective detection of the acid in the complex matrix of meat samples.

Enzymatic Reactions:

4-Methyloctanoic acid can be involved in enzymatic reactions, and researchers have investigated its interactions with specific enzymes. For example, a study explored the effect of ethanol on the kinetics of lipase-mediated enantioselective esterification of 4-methyloctanoic acid. Lipases are enzymes that can break down or form esters, and this study aimed to understand how ethanol, a common solvent, affects the enzyme's activity and selectivity towards 4-methyloctanoic acid [].

Food Science:

4-Methyloctanoic acid is a naturally occurring component in certain foods, particularly those of animal origin. Studies have investigated its presence and potential contribution to the flavor and aroma of food products. For instance, research examined the formation of volatile compounds, including 4-methyloctanoic acid, during the light-induced aging of goat's milk cheese. This study provided insights into the development of flavor profiles in cheese during the aging process [].

4-Methyloctanoic acid, also known as Hircinoic acid, is a colorless to pale-yellow liquid with the molecular formula and a molecular weight of approximately 158.24 g/mol. It possesses a fatty, musty odor reminiscent of goat and mutton, contributing to its characteristic scent in various food products. This compound is slightly soluble in chloroform, dimethyl sulfoxide, and ethyl acetate, while being incompatible with strong oxidizing agents and bases. It is known to cause severe skin burns and eye damage upon contact .

4-Methyloctanoic acid has been identified as an aggregation pheromone in certain beetle species, particularly rhinoceros beetles of the genus Oryctes. This biological role indicates its potential significance in ecological interactions and pest management strategies. Additionally, its unique odor profile makes it valuable in flavoring and fragrance applications, particularly in dairy products and meats .

Several synthesis methods for 4-methyloctanoic acid have been reported:

- Saponification Method: Involves the use of 2-ethyl formate-4-methyl-ethyl octylate as a precursor, followed by saponification using sodium hydroxide or potassium hydroxide at elevated temperatures .

- Asymmetric Synthesis: Recent advances have demonstrated methods for producing both enantiomers of 4-methyloctanoic acid with good yields and enantioselectivity, enhancing its applicability in various fields .

- Direct Synthesis from n-Hexanal: A simpler synthesis route starting from n-hexanal has also been described, yielding significant amounts of the desired compound .

4-Methyloctanoic acid finds various applications across industries:

- Flavoring Agent: Used in cheese, meat products, and tobacco to impart specific flavors.

- Fragrance Component: Incorporated into perfumes and cosmetic products due to its unique odor.

- Chemical Intermediate: Serves as a building block for synthesizing other compounds, including esters used in various applications .

Research on the interactions of 4-methyloctanoic acid with biological systems has highlighted its role as a pheromone in certain insects. This suggests potential applications in pest control by leveraging its attractant properties. Additionally, studies indicate that it may interact with olfactory receptors in mammals, influencing flavor perception and consumer preferences .

Several compounds share structural similarities with 4-methyloctanoic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Ethyloctanoic Acid | C10H20O2 | Found in Virginia tobacco; related goaty odor |

| Octanoic Acid | C8H16O2 | Commonly known as caprylic acid; used in food industry |

| 3-Methyloctanoic Acid | C9H18O2 | Similar structure but different position of methyl group |

| Capric Acid | C10H20O2 | Known for its use in food flavors; longer carbon chain |

4-Methyloctanoic acid stands out due to its specific odor profile associated with certain meats and cheeses, making it particularly valuable in flavoring applications .

Molecular Characteristics

4-Methyloctanoic acid belongs to the class of medium-chain fatty acids, defined by aliphatic tails containing 4–12 carbon atoms. Its IUPAC name, 4-methyloctanoic acid, reflects the methyl substituent on the fourth carbon. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈O₂ | |

| Molecular Weight | 158.24 g/mol | |

| SMILES | CCCCC(C)CCC(O)=O | |

| InChI Key | LEGGANXCVQPIAI-UHFFFAOYSA-N | |

| Boiling Point | 272°C | |

| LogP (Partition Coefficient) | 3.12 |

The molecule’s hydrophobicity (LogP = 3.12) and low water solubility make it ideal for lipid-mediated biological signaling. Stereochemical variants, such as the (4R)-enantiomer, exhibit distinct pheromonal activities in insects.

Distribution in Ruminant Animal Tissues

Ovine Tissue Lipid Composition Analysis

Studies of subcutaneous adipose tissue in sheep reveal significant concentrations of 4-methyloctanoic acid, with breed-specific variations. Gas chromatography/mass spectrometry analyses of three sheep breeds demonstrated ranges of 23–88 μg/g in subcutaneous fat [4]. The following table summarizes these findings:

| Sheep Breed | 4-Methyloctanoic Acid (μg/g) |

|---|---|

| Breed A | 23–34 |

| Breed B | 45–67 |

| Breed C | 72–88 |

These disparities suggest genetic factors influence lipid metabolism pathways responsible for branched-chain fatty acid synthesis [4]. Concurrently, 4-ethyloctanoic acid (13–26 μg/g) and 4-methylnonanoic acid (2.9–18 μg/g) were identified as co-occurring compounds, indicating shared biosynthetic routes [4].

Comparative Distribution in Pasture-Fed versus Barley-Fed Sheep

While direct comparisons of pasture-fed and grain-fed sheep remain limited, indirect evidence from rumen fermentation studies suggests dietary composition modulates 4-methyloctanoic acid levels. Research on lambs fed Allium mongolicum Regel ethanol extract demonstrated altered rumen bacterial communities associated with branched-chain fatty acid production [3]. Barley-based diets rich in fermentable carbohydrates may promote microbial synthesis of methyl-branched precursors, though further validation is required [3].

Presence and Quantification in Caprine Systems

Concentration Patterns in Kidney Fat versus Body Fat

In goats, 4-methyloctanoic acid exhibits tissue-specific accumulation patterns. Kidney fat contains 0.0005 mg/ml, approximately 1.7-fold higher than body fat (0.0003 mg/ml) [5]. This gradient likely reflects differential lipid mobilization rates or localized synthesis mechanisms. The table below contrasts these concentrations:

| Tissue Type | 4-Methyloctanoic Acid (mg/ml) |

|---|---|

| Kidney Fat | 0.0005 |

| Body Fat | 0.0003 |

Sensory evaluations correlate these concentrations with flavor perception thresholds, as 0.05 ml additions to meat become detectable to trained panels [5].

Age-Related Variation in Goat Tissues

Current data on age-dependent fluctuations remain sparse. A singular study of 9-month-old goats identified the aforementioned concentrations but lacked longitudinal comparisons [5]. Preliminary analyses suggest juvenile animals may exhibit lower concentrations due to underdeveloped rumen microbiota, though this hypothesis requires validation across age cohorts.

Environmental and Nutritional Factors Affecting Biological Concentrations

Four primary factors influence 4-methyloctanoic acid levels in ruminants:

Dietary Composition: Phenolic compounds from thyme extracts reduce branched-chain fatty acid synthesis by modulating rumen Streptococcus and Lactobacillus populations [3]. Conversely, high-starch diets may enhance microbial production through increased substrate availability [4].

Forage Type: Pasture-fed ruminants exhibit distinct volatile fatty acid profiles compared to grain-fed counterparts, though specific data on 4-methyloctanoic acid require further study [4].

Rumen Microbial Ecology: Clostridium spp. and other fiber-degrading bacteria contribute to precursor molecules like isovaleric acid, which are incorporated into methyl-branched chains during lipid metabolism [4].

Genetic Factors: Breed-specific differences in lipid deposition efficiency account for up to 3.8-fold variations in adipose tissue concentrations [4].

The following table summarizes these relationships:

| Factor | Effect on 4-Methyloctanoic Acid | Mechanism |

|---|---|---|

| Phenolic compounds | Decrease | Microbial population inhibition |

| High-starch diets | Increase (hypothesized) | Enhanced precursor availability |

| Clostridium spp. | Increase | Branching enzyme activity |

| Breed genetics | Variable | Lipid metabolism efficiency |

The biosynthesis of 4-methyloctanoic acid represents a complex interplay of metabolic pathways that diverge from traditional straight-chain fatty acid synthesis. The primary biosynthetic route involves the enzymatic promiscuity of fatty acid synthase (FASN), which can utilize alternative substrates beyond its canonical acetyl-CoA and malonyl-CoA substrates [1] [2] [3].

Branched-Chain Amino Acid Catabolism Pathway

The most significant biosynthetic mechanism originates from branched-chain amino acid (BCAA) catabolism, particularly involving leucine, isoleucine, and valine metabolism. This pathway begins with the transamination of BCAAs by branched-chain aminotransferase (BCAT), converting these amino acids to their corresponding α-ketoacids: α-ketoisocaproate from leucine, α-keto-β-methylvalerate from isoleucine, and α-ketoisovalerate from valine [1] [4] [5].

The branched-chain α-ketoacid dehydrogenase (BCKDH) complex subsequently catalyzes the irreversible oxidative decarboxylation of these α-ketoacids, producing the respective branched-chain acyl-CoA intermediates: isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA [1] [4] [5]. These acyl-CoA derivatives serve as primer molecules for branched-chain fatty acid synthesis, including the formation of 4-methyloctanoic acid.

Fatty Acid Synthase Promiscuity

Fatty acid synthase demonstrates remarkable substrate promiscuity, capable of incorporating methylmalonyl-CoA instead of malonyl-CoA during the condensation reaction [1] [2] [3]. This enzymatic flexibility allows for the introduction of methyl branches at various positions along the fatty acid chain, including the 4-position that characterizes 4-methyloctanoic acid. The incorporation efficiency of methylmalonyl-CoA is significantly lower than that of malonyl-CoA, explaining the relatively minor abundance of branched-chain fatty acids compared to their straight-chain counterparts [2] [3].

Tissue-Specific Biosynthesis

The biosynthesis of 4-methyloctanoic acid exhibits pronounced tissue specificity, with adipose tissue demonstrating the highest synthetic capacity [1]. Brown adipose tissue shows particularly elevated branched-chain fatty acid synthesis flux, correlating with increased BCAA catabolic activity and the tissue-specific expression of carnitine acetyltransferase (CrAT) [1]. This tissue distribution pattern reflects the metabolic demands and regulatory mechanisms unique to different cellular environments.

Enzymatic Systems Involved in 4-Methyloctanoic Acid Production

The production of 4-methyloctanoic acid requires the coordinated action of multiple enzymatic systems, each contributing specific catalytic functions within the broader metabolic network.

Acetyl-CoA Carboxylase (ACC) System

Acetyl-CoA carboxylase represents a critical regulatory enzyme in 4-methyloctanoic acid biosynthesis through its dual substrate specificity [6] [7]. While primarily carboxylating acetyl-CoA to form malonyl-CoA, ACC also demonstrates promiscuous activity toward propionyl-CoA and butyryl-CoA, generating methylmalonyl-CoA and ethylmalonyl-CoA respectively [2] [3]. This enzymatic promiscuity provides the essential methylmalonyl-CoA substrate required for methyl-branched fatty acid synthesis.

The ACC system exists in two isoforms: ACC1 (cytoplasmic) and ACC2 (mitochondrial), with ACC1 being primarily responsible for fatty acid synthesis regulation [6]. The enzyme undergoes extensive allosteric regulation, with citrate serving as a positive effector and palmitoyl-CoA providing negative feedback inhibition [6] [7]. Additionally, ACC activity is modulated through phosphorylation and dephosphorylation mechanisms, with insulin promoting dephosphorylation and activation, while glucagon and epinephrine induce phosphorylation and inhibition [6] [8].

Fatty Acid Synthase (FASN) Complex

The fatty acid synthase complex serves as the primary synthetic machinery for 4-methyloctanoic acid production [1] [2] [3]. This multifunctional enzyme complex catalyzes the stepwise condensation of acyl units, with the capacity to utilize methylmalonyl-CoA as an alternative substrate to malonyl-CoA [2] [3]. The incorporation of methylmalonyl-CoA introduces methyl branches at even-numbered carbon positions, enabling the formation of 4-methyloctanoic acid.

FASN activity is subject to complex allosteric regulation, with citrate serving as a positive allosteric effector and palmitoyl-CoA providing product inhibition [8]. The enzyme's promiscuous activity toward methylmalonyl-CoA occurs at approximately 20-fold lower efficiency compared to malonyl-CoA incorporation, accounting for the relatively low abundance of branched-chain fatty acids in most tissues [2].

Methylmalonyl-CoA Mutase System

Methylmalonyl-CoA mutase plays a crucial role in 4-methyloctanoic acid metabolism by catalyzing the conversion of methylmalonyl-CoA to succinyl-CoA [9] [10]. This vitamin B12-dependent enzyme represents a critical branch point in the metabolic fate of methylmalonyl-CoA, competing with its utilization in branched-chain fatty acid synthesis [9] [10]. The enzyme's activity is entirely dependent on adenosylcobalamin (coenzyme B12) as a cofactor, making vitamin B12 status a determining factor in the metabolic flux toward 4-methyloctanoic acid synthesis versus degradation [9] [10].

ECHDC1 Regulatory System

The enzyme ECHDC1 (enoyl-CoA hydratase domain containing 1) functions as a metabolite repair enzyme that degrades both methylmalonyl-CoA and ethylmalonyl-CoA [2] [3]. This enzymatic activity serves to limit the formation of branched-chain fatty acids by reducing the availability of branched-chain substrates for FASN [2] [3]. Inactivation of ECHDC1 results in increased accumulation of methyl-branched fatty acids, including 4-methyloctanoic acid, while overexpression reduces their levels below wild-type concentrations [2] [3].

Metabolic Fate in Mammalian Systems

The metabolic fate of 4-methyloctanoic acid in mammalian systems encompasses multiple pathways, each contributing to the overall disposition and biological effects of this branched-chain fatty acid.

Beta-Oxidation Pathway

4-Methyloctanoic acid undergoes beta-oxidation primarily in mitochondria, following activation to its coenzyme A ester [11] [12] [13]. The beta-oxidation of branched-chain fatty acids presents unique challenges compared to straight-chain fatty acids due to the presence of methyl branches that interfere with the normal enzymatic machinery [11] [14]. The process requires specialized enzymes capable of handling the steric hindrance created by the methyl group at the 4-position.

The beta-oxidation of 4-methyloctanoic acid proceeds through the classical four-step cycle: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by beta-ketothiolase [11] [12]. However, the presence of the methyl branch at the 4-position requires additional enzymatic steps to handle the branched intermediates, potentially involving alpha-oxidation mechanisms to remove the methyl group [14].

Peroxisomal Oxidation

Very long-chain branched fatty acids, including longer homologs of 4-methyloctanoic acid, undergo oxidation in peroxisomes through a pathway analogous to mitochondrial beta-oxidation [14]. Peroxisomal oxidation becomes particularly important for branched-chain fatty acids that exceed 20 carbons in length, as these molecules are too large for efficient mitochondrial processing [14]. The peroxisomal pathway involves acyl-CoA oxidase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase, with the initial oxidation step producing hydrogen peroxide rather than FADH2 [14].

Membrane Incorporation and Physiological Effects

4-Methyloctanoic acid can be incorporated into membrane phospholipids, where it contributes to membrane fluidity modulation [1] [5]. The branched structure of 4-methyloctanoic acid creates steric hindrance that disrupts tight lipid packing, thereby increasing membrane fluidity compared to straight-chain fatty acids of equivalent length [1]. This effect is particularly pronounced in bacterial membranes, where branched-chain fatty acids serve as functional equivalents to unsaturated fatty acids in maintaining optimal membrane properties [5].

Tissue Distribution and Metabolic Compartmentalization

The distribution of 4-methyloctanoic acid varies significantly among tissues, with adipose tissue demonstrating the highest concentrations [1]. Brown adipose tissue exhibits particularly elevated levels, correlating with increased BCAA catabolic activity and branched-chain fatty acid synthesis [1]. The tissue-specific distribution reflects both local synthesis capacity and metabolic demand, with tissues requiring high membrane fluidity or specialized lipid compositions maintaining higher concentrations of branched-chain fatty acids [1].

Coenzyme A Esterification Processes

The coenzyme A esterification of 4-methyloctanoic acid represents a critical metabolic activation step that determines the compound's subsequent metabolic fate and biological activity.

Acyl-CoA Synthetase-Mediated Activation

The primary activation mechanism involves acyl-CoA synthetases, particularly long-chain acyl-CoA synthetases that demonstrate broad substrate specificity [15] [16]. These enzymes catalyze the ATP-dependent formation of 4-methyloctanoyl-CoA from 4-methyloctanoic acid, coenzyme A, and ATP, with the concomitant formation of AMP and pyrophosphate [15] [16]. The reaction proceeds through an acyl-adenylate intermediate, ensuring the high-energy thioester bond formation necessary for subsequent metabolic transformations [15] [16].

ACSF3-Mediated Mitochondrial Activation

Acyl-CoA synthetase family member 3 (ACSF3) represents a specialized enzyme localized to mitochondria that demonstrates activity toward both malonic acid and methylmalonic acid [17]. While primarily studied in the context of malonic acid metabolism, ACSF3 may contribute to the mitochondrial activation of 4-methyloctanoic acid and related branched-chain fatty acids [17]. The enzyme's mitochondrial localization positions it to play a crucial role in the compartmentalized metabolism of branched-chain fatty acids [17].

Compartmentalization of CoA Metabolism

The coenzyme A esterification of 4-methyloctanoic acid exhibits compartment-specific regulation, with distinct CoA pools maintained in the cytoplasm, mitochondria, and peroxisomes [18] [19]. The cytoplasmic pool primarily supports fatty acid synthesis pathways, while the mitochondrial pool facilitates beta-oxidation and other catabolic processes [18] [19]. This compartmentalization ensures metabolic flexibility and prevents interference between anabolic and catabolic pathways [18] [19].

Regulatory Mechanisms and Metabolic Integration

The coenzyme A esterification process is subject to multiple regulatory mechanisms that integrate 4-methyloctanoic acid metabolism with broader cellular energy homeostasis [18] [19]. Coenzyme A availability serves as a key regulatory factor, with cellular CoA levels influenced by nutritional status, hormonal signals, and metabolic demand [18] [19]. The balance between CoA synthesis and degradation, mediated by pantothenate kinase and CoA-degrading enzymes respectively, determines the capacity for fatty acid activation and subsequent metabolism [18] [19].

Tissue-Specific CoA Utilization Patterns

Different tissues exhibit distinct patterns of coenzyme A utilization that reflect their metabolic specialization [1] [15]. Adipose tissue demonstrates high capacity for 4-methyloctanoic acid activation, correlating with elevated BCAA catabolism and branched-chain fatty acid synthesis [1]. Liver tissue shows moderate activation capacity, primarily supporting the metabolic processing and clearance of branched-chain fatty acids [1]. Muscle tissue exhibits activation patterns that correlate with energy demand and BCAA utilization for both energy production and protein synthesis [1] [4].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 1463 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 1461 of 1463 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index